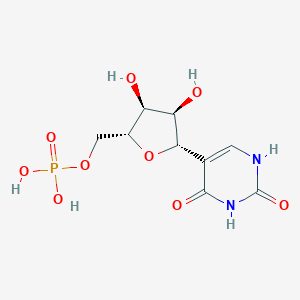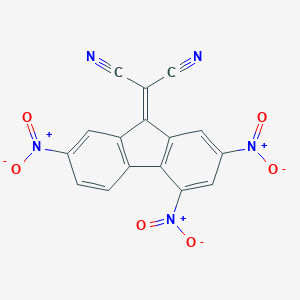
9-Dicyanomethylene-2,4,7-trinitrofluorene
Vue d'ensemble
Description
9-Dicyanomethylene-2,4,7-trinitrofluorene (9-DCM-TNF) is an organic compound belonging to the class of nitroaromatics. It is a yellow-orange solid that is soluble in organic solvents and has a molecular weight of 254.11 g/mol. 9-DCM-TNF has been extensively studied due to its potential applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
9-Dicyanomethylene-2,4,7-trinitrofluorene has been studied for its crystal structures and molecular interactions. Silverman, Yannoni, and Krukonis (1974) found that this compound, in its tetranitro derivative form, exhibits interesting crystallographic features with significant intermolecular contacts, particularly C...O interactions that are influenced by nitro-group substitution (Silverman, Yannoni, & Krukonis, 1974).
Charge-Transfer Complexes
Salmerón-valverde and Bernès (2015) synthesized charge-transfer complexes using this compound and other derivatives, revealing their potential in the field of molecular electronics due to their charge transfer properties (Salmerón-valverde & Bernès, 2015).
Electron Acceptor Properties
Perepichka, Kondratenko, and Bryce (2005) explored the electron acceptor properties of nitrofluoren-9-dicyanomethylene derivatives. They synthesized self-assembled monolayers of these compounds, demonstrating their potential in redox chemistry and indicating their utility in creating complex molecular structures (Perepichka, Kondratenko, & Bryce, 2005).
Electrochemical and Spectroscopic Studies
Further, Salmerón-valverde et al. (1999) conducted a study on the degree of charge transfer in molecular complexes involving 9-dicyanomethylene-2,4,5,7-tetranitrofluorene, highlighting its relevance in the development of molecular electrical conductors (Salmerón-valverde et al., 1999).
Interaction with Other Molecules
The interaction of this compound with other molecules, such as quinolines and naphthalenes, has also been a subject of research. Webb and Thompson (1978) studied these interactions, providing insights into drug-receptor interactions involving the quinoline moiety (Webb & Thompson, 1978).
Safety and Hazards
9-Dicyanomethylene-2,4,7-trinitrofluorene is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 9-Dicyanomethylene-2,4,7-trinitrofluorene is aromatic hydrocarbons and amines . The compound forms charge-transfer complexes with these targets, which play a crucial role in various biochemical reactions .
Mode of Action
This compound interacts with its targets by forming charge-transfer complexes . This interaction results in significant changes in the electronic structure of the targets, which can affect their reactivity and other properties .
Biochemical Pathways
The formation of charge-transfer complexes can influence various biochemical reactions involving aromatic hydrocarbons and amines .
Pharmacokinetics
The compound’s molecular weight (36324) and its solubility in acetonitrile suggest that it may have good bioavailability .
Result of Action
The formation of charge-transfer complexes by this compound can result in significant changes in the electronic structure of the targets . These changes can affect the targets’ reactivity, potentially leading to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the lattice solvent (acetonitrile, chlorobenzene, or acetone) is slowly released from the crystals of complexes, inducing a significant decrease in charge transfer over time . These crystals converge over months towards materials close to the neutral state .
Propriétés
IUPAC Name |
2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQDYLPYBBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061577 | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172-02-7 | |
| Record name | (2,4,7-Trinitrofluorenylidene)malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,7-trinitrofluoren-9-ylidene)malonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T16F5401Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






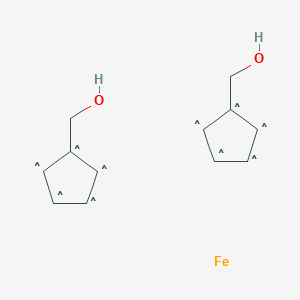
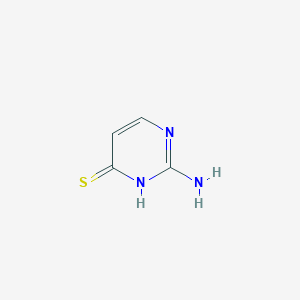
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
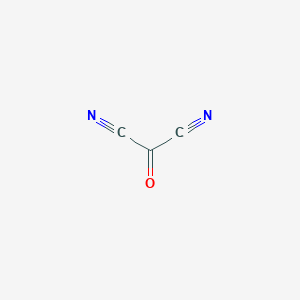

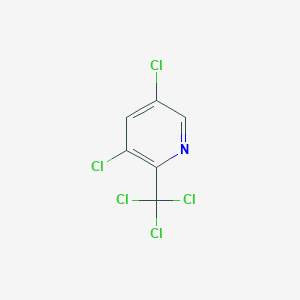

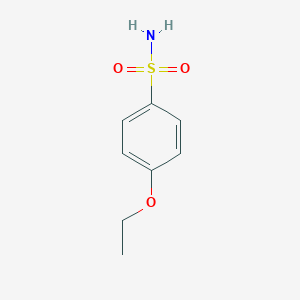
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

